An In-depth Technical Guide to the Synthesis of Diisopropyl Adipate from Adipic Acid and Isopropanol
An In-depth Technical Guide to the Synthesis of Diisopropyl Adipate from Adipic Acid and Isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diisopropyl adipate (B1204190), a versatile diester widely utilized as an emollient, solvent, and plasticizer in the pharmaceutical, cosmetic, and chemical industries. This document details the core chemical principles, experimental protocols for various catalytic systems, quantitative data for process optimization, and purification methodologies.
Introduction
Diisopropyl adipate (DIPA) is the diester formed from the reaction of adipic acid, a six-carbon dicarboxylic acid, and isopropanol (B130326).[1][2][3] Its chemical formula is C12H22O4.[3] DIPA is a clear, colorless to light-yellow, and non-greasy liquid with a light alcoholic aroma.[4][5] Key properties such as low viscosity, good spreadability, and rapid skin absorption make it a valuable ingredient in topical pharmaceutical formulations and skincare products.[4] This guide will explore the primary synthesis route for DIPA: the Fischer esterification of adipic acid with isopropanol, focusing on various catalytic approaches to optimize reaction efficiency and product yield.
The Core Synthesis: Fischer Esterification
The synthesis of diisopropyl adipate is a classic example of a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this equilibrium reaction, adipic acid reacts with two equivalents of isopropanol to form diisopropyl adipate and two equivalents of water as a byproduct.[1][2]
Reaction Equation:
HOOC-(CH₂)₄-COOH + 2 CH(CH₃)₂OH ⇌ (CH₃)₂CHOOC-(CH₂)₄-COOCH(CH₃)₂ + 2 H₂O (Adipic Acid + Isopropanol ⇌ Diisopropyl Adipate + Water)
To drive the equilibrium towards the product side and achieve a high yield of diisopropyl adipate, it is essential to remove water as it is formed.[6] This is typically accomplished by azeotropic distillation using a suitable solvent or by using a large excess of the alcohol reactant.
Catalytic Systems for Diisopropyl Adipate Synthesis
The choice of catalyst is crucial for the efficiency of the esterification reaction. Various catalysts, including homogeneous acid catalysts, solid acid catalysts, and enzymes, can be employed.
Homogeneous Acid Catalysis
Traditional Fischer esterification relies on strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) as catalysts.[2][6] These catalysts are effective in protonating the carbonyl oxygen of adipic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by isopropanol.
Heterogeneous (Solid) Acid Catalysis
To overcome the challenges associated with the separation and corrosion of homogeneous acid catalysts, solid acid catalysts have been investigated. These materials, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated metal oxides, offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact.[7]
Enzymatic Catalysis
Biocatalysis using lipases presents a green and highly selective alternative for ester synthesis.[8][9] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification of adipic acid with isopropanol under mild reaction conditions, minimizing byproduct formation and energy consumption.[8][9]
Quantitative Data on Synthesis Parameters
The following tables summarize key quantitative data from literature for the synthesis of adipate esters, providing a comparative overview of different catalytic systems.
| Catalyst System | Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Homogeneous Acid | p-Methylbenzenesulfonic acid | Isopropanol | 8:1 | Reflux | 3 | 90.4 | [1] |
| Heterogeneous (Bifunctional) | Ir-ReOx/C | Isopropanol | Solvent | 200 | 48 | 63 | [10][11] |
| Enzymatic | Immobilized Candida antarctica Lipase (B570770) B | Oleyl Alcohol | Not specified | 66.5 | ~6 | 95.7 | [12] |
Note: Data for enzymatic and heterogeneous catalysis are for similar adipate esters and provide a general comparison.
Experimental Protocols
This section provides detailed methodologies for the synthesis of diisopropyl adipate using different catalytic approaches.
Protocol 1: Homogeneous Acid Catalysis using p-Toluenesulfonic Acid
This protocol is based on the work by T. Kai for the synthesis of diisopropyl adipate.[1]
Materials:
-
Adipic Acid (0.1 mol)
-
Isopropanol (0.8 mol)
-
p-Methylbenzenesulfonic acid (3 g)
-
Cyclohexane (B81311) (20 mL)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (B86663)
-
Reaction flask with a Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add adipic acid (0.1 mol), isopropanol (0.8 mol), p-methylbenzenesulfonic acid (3 g), and cyclohexane (20 mL).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue the reaction for 3 hours, monitoring the amount of water collected.
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude diisopropyl adipate by vacuum distillation to remove the solvent and any remaining impurities.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Representative)
This protocol is adapted from methodologies for the enzymatic synthesis of other esters.[8][9]
Materials:
-
Adipic Acid
-
Isopropanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane, optional)
-
Reaction vessel with temperature control and agitation
Procedure:
-
In a temperature-controlled reaction vessel, combine adipic acid and isopropanol. A molar excess of isopropanol can be used.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
-
If the reaction is conducted in a solvent, add it at this stage. For a solvent-free system, proceed without.
-
Optionally, add molecular sieves to adsorb the water produced during the reaction.
-
Incubate the mixture at a suitable temperature (e.g., 50-60°C) with continuous stirring or shaking for a specified duration (e.g., 24-48 hours).
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or by measuring the decrease in acid value.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and potentially reused.
-
The product can be purified by vacuum distillation to remove unreacted starting materials and any solvent used.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Fischer esterification pathway for diisopropyl adipate synthesis.
Experimental Workflow
Caption: General experimental workflow for diisopropyl adipate synthesis.
Purification and Characterization
Post-synthesis, the crude diisopropyl adipate requires purification to remove the catalyst, unreacted starting materials, and byproducts. A typical workup procedure involves:
-
Neutralization: Washing the reaction mixture with a mild base solution, such as sodium bicarbonate, to neutralize the acid catalyst.[6]
-
Washing: Subsequent washing with water or brine to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The final purification is achieved by vacuum distillation to separate the diisopropyl adipate from the solvent and other less volatile impurities.
The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The synthesis of diisopropyl adipate from adipic acid and isopropanol via Fischer esterification is a well-established and versatile process. The selection of the catalytic system—be it homogeneous acid, heterogeneous solid acid, or enzymatic—depends on the desired reaction conditions, yield, and environmental considerations. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and purify diisopropyl adipate for various applications in drug development and beyond.
References
- 1. Study on Synthesis of Diisopropyl Adipate | Semantic Scholar [semanticscholar.org]
- 2. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. osti.gov [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
